Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by its stereospecific configuration (3S,4S) and functional groups: an ethyl ester at position 1, an amino group at position 3, and a hydroxymethyl substituent at position 2. Its stereochemistry and functional group arrangement influence its physicochemical properties, such as solubility, stability, and interaction with biological targets .
Properties
CAS No. |
2230802-86-3 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3/t6-,7-/m0/s1 |
InChI Key |
ZWKLUSFPRRYDGL-BQBZGAKWSA-N |
SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
Isomeric SMILES |
CCOC(=O)N1C[C@H]([C@H](C1)N)CO |
Canonical SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Functional Group Introduction: The amino and hydroxymethyl groups are introduced through a series of reactions, including nucleophilic substitution and reduction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Inhibitory Effects on Enzymes
Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been identified as an important intermediate in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors. These inhibitors are significant in treating various cancers and autoimmune diseases by modulating nucleotide metabolism .
Potential as Anti-inflammatory Agents
The compound's structural features allow it to be explored as a potential anti-inflammatory agent. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
Case Study 1: Synthesis of PNP Inhibitors
In a study focusing on the synthesis of PNP inhibitors, this compound served as a key intermediate. The research highlighted an efficient synthetic route that minimized the need for chromatographic purification and maximized yield through enzymatic processes. This method not only streamlined production but also enhanced the potential for large-scale applications in pharmaceutical manufacturing .
Case Study 2: Antimicrobial Screening
A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. While specific results for this compound were not detailed, related compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration of this compound as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants: (3S,4R) Isomer
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate () shares structural similarities but differs in stereochemistry (3S,4R vs. 3S,4S) and substituents. The benzyl group at position 1 increases lipophilicity compared to the unsubstituted pyrrolidine ring in the target compound. The hydroxyl group at position 4 in this analog may reduce metabolic stability compared to the hydroxymethyl group in the target compound. Such stereochemical and functional differences can lead to divergent biological activities, such as altered binding affinities to enzymes or receptors .
Functional Group Variations
- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): This pyrrole-based analog lacks the pyrrolidine ring’s rigidity and features a cyano-trifluoromethylpyridine substituent. The absence of the amino-hydroxymethyl motif limits its utility in mimicking natural nucleosides .
- 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (): The carboxylic acid group in this compound increases polarity, contrasting with the ethyl ester in the target molecule. The difluorophenyl group introduces strong electron-withdrawing effects, which may enhance metabolic resistance but reduce bioavailability .
Protective Group Derivatives
tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate () replaces the ethyl ester with a tert-butyl carbamate. This modification enhances steric protection of the amino group, improving stability during synthetic processes. However, the tert-butyl group increases molecular weight (MW: ~258 g/mol vs. ~218 g/mol for the ethyl variant) and may complicate deprotection steps .
Heterocyclic Analogs
The 7,9-dideaza-7-oxa-adenosine derivative in features a tetrahydrofuran ring instead of pyrrolidine but retains the hydroxymethyl and amino groups. However, the tetrahydrofuran ring’s reduced basicity compared to pyrrolidine may alter pharmacokinetic profiles .
Data Tables
Table 1: Key Physicochemical Properties
Research Implications
The stereochemical and functional diversity among these compounds underscores the importance of structure-activity relationship (SAR) studies. For example:
- The ethyl ester in the target compound balances lipophilicity and metabolic stability, whereas carboxylic acid analogs () may exhibit faster clearance.
- Stereoisomerism (e.g., 3S,4S vs. 3S,4R) significantly impacts molecular geometry, as seen in , where the benzyl-substituted analog’s altered configuration could hinder interactions with chiral biological targets .
Biological Activity
Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interactions in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 174.22 g/mol. The structure features a pyrrolidine ring with an amino group and a hydroxymethyl substituent, which are critical for its biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied as a potential inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibition of PNP can lead to increased levels of toxic metabolites in cancer cells, making it a target for anticancer therapies .
- Neuroprotective Effects : Research indicates that pyrrolidine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, which could be explored further for developing new antibiotics .
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound and related compounds:
- Study on PNP Inhibition : A study demonstrated that the compound effectively inhibited PNP in vitro, leading to cytotoxic effects in leukemia cell lines. This suggests potential applications in cancer therapy .
- Neuroprotective Studies : In cellular models of neurodegeneration, derivatives of this compound showed promise in protecting against cell death induced by oxidative stress. The mechanism involved modulation of antioxidant pathways .
- Antimicrobial Testing : Preliminary tests indicated that similar pyrrolidine compounds exhibited activity against various bacterial strains. Further investigation is needed to confirm these findings specifically for this compound .
Data Table: Biological Activities and Findings
Q & A
Q. What are the optimal synthetic routes for Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can enantiomeric purity be ensured?
The synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include:
- Coupling reactions : Use of DCC or EDC as coupling agents in solvents like DMF or DCM to activate carboxylic acid intermediates .
- Stereochemical control : Chiral catalysts (e.g., Jacobsen catalysts) or chiral auxiliaries to enforce (3S,4S) configuration during ring formation .
- Purification : Reverse-phase HPLC or chiral column chromatography to achieve >98% enantiomeric excess (ee). Validation via circular dichroism (CD) spectroscopy or X-ray crystallography is critical .
Q. How is the stereochemistry of this compound validated, and what analytical techniques are most reliable?
- NMR spectroscopy : H-H NOESY or C NMR coupling constants to confirm spatial arrangement of substituents .
- X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis .
- Chiral derivatization : Use of Mosher’s acid or other chiral resolving agents followed by LC-MS analysis .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Reaction scalability : Transitioning from batch to flow microreactor systems to improve yield and reduce side reactions .
- Solvent selection : Replacing high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream purification .
- Stability : Monitoring degradation under varying pH and temperature using accelerated stability studies (ICH guidelines) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Enzyme inhibition : The (3S,4S) configuration enhances binding to enzymes like transglutaminase-2, as shown by IC values 3–5× lower than its (3R,4R) enantiomer in kinetic assays .
- Molecular docking : Computational models reveal hydrogen bonding between the hydroxymethyl group and active-site residues (e.g., Asp170 in viral proteases) .
- In vitro validation : Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity differences .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?
- Cell-line specificity : Profile activity across diverse models (e.g., Hela vs. HepG2 cells) using dose-response curves and RNA-seq to identify pathway-specific effects .
- Metabolite interference : LC-MS/MS to detect metabolic byproducts (e.g., hydrolyzed ester derivatives) that may alter activity .
- Orthogonal assays : Combine MTT cytotoxicity assays with caspase-3/7 activation studies to distinguish direct apoptosis induction from off-target effects .
Q. How can researchers design experiments to assess the compound’s in vivo efficacy while minimizing toxicity?
- Pharmacokinetic profiling : Administer via intravenous and oral routes in rodent models, with LC-MS quantification of plasma and tissue concentrations .
- Toxicity screens : Measure ALT/AST levels and histopathological changes in liver/kidney tissues after 28-day repeated dosing .
- Target engagement : Use PET tracers or fluorescent probes to validate target binding in vivo .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for High-Yield Production
Q. Table 2: Comparative Bioactivity of Stereoisomers
| Stereoisomer | Transglutaminase-2 IC (µM) | Antiviral EC (µM) | Reference |
|---|---|---|---|
| (3S,4S) | 0.45 ± 0.07 | 1.2 ± 0.3 | |
| (3R,4R) | 1.8 ± 0.2 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
